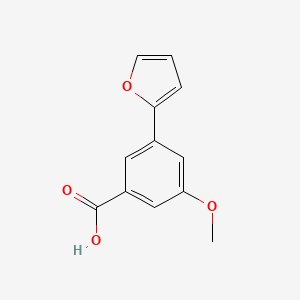

3-(Furan-2-YL)-5-methoxybenzoic acid

Übersicht

Beschreibung

“3-(Furan-2-YL)-5-methoxybenzoic acid” is a compound that has been studied for its potential antimicrobial activity . It’s a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of such compounds often involves reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH . This affords products of hydroarylation of the carbon–carbon double bond, resulting in 3-aryl-3-(furan-2-yl)propenoic acid derivatives . According to NMR and DFT studies, the corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve the formation of ether or ester bonds, sometimes along with side processes of decarboxylation . These reactions can proceed under certain conditions, such as the presence of a Brønsted superacid .Wissenschaftliche Forschungsanwendungen

Antagonism to Baclofen

Research by Beattie et al. (1989) explored the use of a related compound, 4-amino-3-(5-methoxybenzo[b]furan-2-yl)butanoic acid (MBFG), as an antagonist to baclofen, a muscle relaxant. MBFG showed potential in studying the structure-activity relationships of baclofen receptors in the central and peripheral nervous system (Beattie et al., 1989).

Synthesis of Baclofen Analogues

Ebrik et al. (1998) described the synthesis of new N-substituted pyrrolidin-2-ones, cyclic analogues of baclofen and 3-(5-methoxybenzo[b]furan-2-yl)-γ-aminobutyric acid. These compounds were characterized, starting from 4-(4-chlorophenyl)-pyrrolidin-2-one and 4-(5-methoxybenzo[b]furan-2-yl)pyrrolidin-2-one (Ebrik et al., 1998).

Cyclization Studies

Horaguchi et al. (1976) investigated the cyclization of 3-(Benzofuran-3-yl)propionic Acid Derivatives, including compounds similar to 3-(Furan-2-YL)-5-methoxybenzoic acid. They observed different cyclization products based on the structure of the starting materials (Horaguchi et al., 1976).

Benzofuran Analogues as GABAB-Receptor Antagonists

Kerr et al. (1989) studied two novel beta-(benzo[b]furan) analogues of baclofen, including 4-amino-3-(5-methoxybenzo[b]furan-2-yl)butanoic acid. These compounds were identified as new classes of GABAB-receptor antagonists, providing insights into the interaction with the baclofen receptors (Kerr et al., 1989).

Anticancer and Antiangiogenic Activity

Romagnoli et al. (2015) synthesized a series of compounds including 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin. They demonstrated significant antiproliferative activity against cancer cells and potent vascular disrupting properties derived from the effect of these compounds on vascular endothelial cells (Romagnoli et al., 2015).

Zukünftige Richtungen

The future directions for research on “3-(Furan-2-YL)-5-methoxybenzoic acid” and similar compounds could involve further exploration of their potential uses. Furan platform chemicals, for example, are being studied for their potential as alternatives to traditional resources such as crude oil . They could be used in the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It is synthesized through a process of hydroarylation of the carbon–carbon double bond . The corresponding O,C-diprotonated forms of the starting furan acids and esters are reactive electrophilic species in these transformations .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Result of Action

It has been reported that the compound demonstrates good antimicrobial activity against yeast-like fungi candida albicans at a concentration of 64 µg/ml .

Action Environment

It is known that similar compounds, such as pinacol boronic esters, are usually bench stable, easy to purify, and often even commercially available . This suggests that the compound may also be stable under various environmental conditions.

Eigenschaften

IUPAC Name |

3-(furan-2-yl)-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-15-10-6-8(11-3-2-4-16-11)5-9(7-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJCINSCMOVOGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90688518 | |

| Record name | 3-(Furan-2-yl)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261914-01-5 | |

| Record name | 3-(Furan-2-yl)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

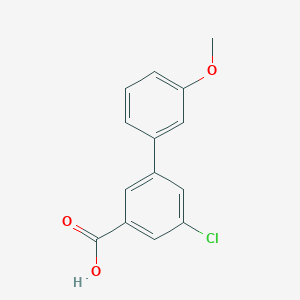

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

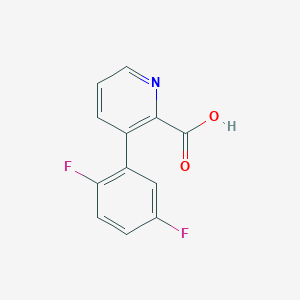

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B3095059.png)